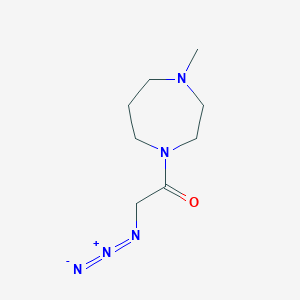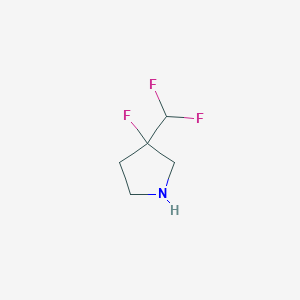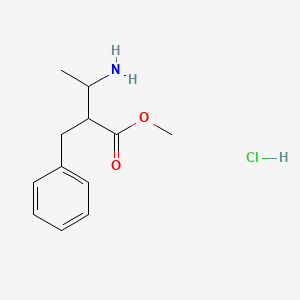![molecular formula C13H12Cl3NO B1475267 [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride CAS No. 1803582-98-0](/img/structure/B1475267.png)
[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride
Descripción general
Descripción
“[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803582-98-0. It has a molecular weight of 304.6 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11Cl2NO.ClH/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12;/h1-7H,8,16H2;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 304.6 g/mol . More specific physical and chemical properties, such as its melting point, boiling point, and solubility, were not found in the available resources.Aplicaciones Científicas De Investigación
Improved Synthesis Methods
Innovative synthesis methods for compounds closely related to "[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride" have been developed to enhance efficiency and environmental friendliness. For instance, Vukics et al. (2002) detailed an advanced industrial synthesis for sertraline hydrochloride, emphasizing the use of stable intermediates and stereoselective reduction processes to achieve high-purity pharmaceutical ingredients (Vukics et al., 2002).
Catalytic Applications
Research by Karabuğa et al. (2015) explored the use of quinazoline-based ruthenium complexes, synthesized from commercially available precursors, as catalysts in transfer hydrogenation reactions. These complexes demonstrated high efficiency and turnover frequency, highlighting their potential in catalytic applications (Karabuğa et al., 2015).
Antioxidant Properties
Compounds with structural similarities to "this compound" have been investigated for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their antioxidant activities, finding some to be potent antioxidants and radical scavengers (Çetinkaya et al., 2012).
Photocytotoxicity for Cancer Treatment
Basu et al. (2014) developed iron(III) complexes with catecholates that exhibited significant photocytotoxicity under red light, showing promise for cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Enantioselective Separations
Research on chiral discrimination has led to the successful separation of enantiomers on stationary phases, such as amylose tris(3,5-dimethylphenyl) carbamate, through mechanisms involving weak hydrogen bonds and inclusion interactions, as detailed by Bereznitski et al. (2002) (Bereznitski et al., 2002).
Antiosteoclast Activity
Reddy et al. (2012) synthesized a new family of boronates and evaluated their activity against osteoclasts, finding moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in bone health and disease treatment (Reddy et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[4-(3,5-dichlorophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO.ClH/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12;/h1-7H,8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPXFJLVMSAYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)


![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)


![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)



![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)

